molecular formula C15H13N3O2S2 B2446887 Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate CAS No. 946334-52-7

Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate

Cat. No.: B2446887
CAS No.: 946334-52-7
M. Wt: 331.41
InChI Key: YHKGITNAJGGCBZ-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9-16-13-14(22-9)12(10-6-4-3-5-7-10)17-18-15(13)21-8-11(19)20-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKGITNAJGGCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN=C2SCC(=O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate typically involves the reaction of 2-methyl-7-phenylthiazolo[4,5-d]pyridazine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process may include steps such as halogenation, cyclization, and thiolation, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioacetate group (-S-COOCH₃) undergoes nucleophilic substitution under basic or acidic conditions. Key findings include:

Reaction Type Conditions Reagents Products References
Thiol displacementReflux in ethanol, 12–24 hrsPrimary amines (e.g., NH₃)Thioether derivatives with modified sidechains
Ester hydrolysisNaOH (aq.), 60°CHydroxide ions2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetic acid

These reactions are critical for functionalizing the molecule for pharmacological studies.

Oxidation Reactions

The sulfur atom in the thioether linkage is susceptible to oxidation:

Reaction Type Conditions Reagents Products References
Sulfoxide formationH₂O₂, acetic acid, RTHydrogen peroxideSulfoxide derivative with enhanced polarity
Sulfone formationmCPBA, DCM, 0°C → RTmeta-Chloroperbenzoic acidSulfone derivative with altered bioactivity

Oxidation modulates the compound’s electronic properties, impacting its binding affinity to biological targets.

Cyclization and Heterocycle Formation

The pyridazine-thiazole core participates in cycloaddition and fusion reactions:

Reaction Type Conditions Reagents Products References
Diels-Alder cycloadditionToluene, 110°C, 8 hrsMaleic anhydrideFused tricyclic adducts
Ring-expansionPolyphosphoric acid, 125°CPPA catalystThiazolo-triazole hybrids (via intramolecular cyclization)

These reactions are pivotal for generating structurally complex analogs with improved pharmacokinetic profiles .

Cross-Coupling Reactions

The phenyl and thiazole groups enable transition-metal-catalyzed couplings:

Reaction Type Conditions Reagents Products References
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acidsBiaryl-modified derivatives
Sonogashira couplingCuI, PdCl₂(PPh₃)₂, NEt₃Terminal alkynesAlkynyl-substituted analogs

Such modifications enhance the compound’s versatility in medicinal chemistry.

Stability and Degradation

The compound’s stability under varying conditions has been characterized:

Condition Observation Degradation Products References
Acidic (pH < 3)Ester hydrolysis acceleratedCarboxylic acid + methanol
UV light exposureThiazole ring decompositionFragmented aromatic byproducts

Stability data inform storage protocols and synthetic planning.

Scientific Research Applications

Synthesis of the Compound

The synthesis of methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate typically involves multi-step synthetic routes that incorporate various reagents under controlled conditions. The process often includes the formation of the thiazolo[4,5-d]pyridazine ring followed by the introduction of the methyl and thioacetate groups.

Biological Activities

Research has indicated that compounds in the thiazolo[4,5-d]pyridazine class exhibit significant biological activities, including:

  • Anticancer Properties : Several studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazine can inhibit cancer cell proliferation. For instance, quantitative assays have provided insights into their efficacy against various cancer cell lines, showing promising IC50 values.
  • Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against both bacterial and fungal strains.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly against breast cancer (MCF-7) and leukemia (K562) cell lines.
  • Inflammation Modulation : In vitro experiments demonstrated that this compound could reduce pro-inflammatory cytokine levels in activated macrophages, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Evaluation : A series of derivatives were tested for their antimicrobial activity using agar diffusion methods. The results indicated that certain derivatives showed significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate involves its interaction with specific molecular targets. The thiazole and pyridazine rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interfere with signaling pathways in cancer cells, inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate is unique due to its specific structural features, which confer distinct biological activities.

Biological Activity

Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C15H16N4OSC_{15}H_{16}N_4OS

Its molecular weight is approximately 296.38 g/mol. The structure features a thiazolo[4,5-d]pyridazine core, which is known for its pharmacological relevance, particularly in anti-cancer and anti-inflammatory contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : Utilizing appropriate precursors under controlled conditions.
  • Thioether Formation : Reacting the thiazole derivative with methyl acetate to form the desired thioether.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazine exhibit promising anticancer activity. For instance:

  • In vitro studies on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit cell proliferation. In particular, this compound has been tested against breast cancer cell lines such as MDA-MB-468, demonstrating a dose-dependent decrease in cell viability and significant apoptotic effects .
Cell LineIC50 (μM)Mechanism of Action
MDA-MB-46815Induction of apoptosis via EGFR pathway
HeLa12Inhibition of tubulin polymerization

Antibacterial Activity

Thiazole derivatives have also been noted for their antibacterial properties. Compounds similar to this compound have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus, with some derivatives exhibiting lower MIC values than traditional antibiotics .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.
  • Interaction with DNA : Some studies suggest that thiazole derivatives can bind to DNA or interfere with DNA replication processes .
  • Regulation of Apoptotic Pathways : Activation of apoptotic pathways through interactions with cellular signaling molecules such as EGFR has been observed .

Case Studies

  • Study on MDA-MB-468 Cells : Research indicated that treatment with this compound led to a significant increase in apoptotic markers and a decrease in cell viability, correlating with increased PKG activity .
  • Antibacterial Assessment : A series of thiazole derivatives were tested against E. coli and S. aureus, showing that modifications in the thiazole structure enhanced antibacterial potency compared to standard treatments .

Q & A

Basic Synthesis and Purification

Q: What are the typical synthetic routes and critical steps for preparing Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate? A: Synthesis involves multi-step reactions, often starting with thiazolo-pyridazine core formation. Key steps include:

  • Thiazole ring construction : Using phosphorus pentasulfide (P₄S₁₀) to cyclize precursors under anhydrous conditions .
  • Thioether linkage : Reacting a thiol-containing intermediate with methyl 2-chloroacetate in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Optimization of Reaction Conditions

Q: How can researchers optimize reaction yields for this compound when scaling up synthesis? A: Critical parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for thioether formation .
  • Catalysts : Use of triethylamine or DBU to deprotonate thiol intermediates and accelerate coupling .
  • Temperature control : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves regioselectivity and reduces side products compared to conventional reflux .
  • In-line monitoring : FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Basic Structural Characterization

Q: What analytical techniques are essential for confirming the structure of this compound? A: Standard workflows include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., phenyl at C7, methyl at C2) and thioether linkage .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis (using WinGX or ORTEP) to resolve anisotropic displacement ellipsoids and bond angles .

Advanced Resolution of Crystallographic Data Contradictions

Q: How can discrepancies in crystallographic data (e.g., bond lengths or packing motifs) be resolved? A:

  • Software refinement : Use WinGX to reprocess diffraction data with SHELX for improved R-factor convergence .
  • Thermal motion analysis : Apply ORTEP’s graphical interface to model anisotropic displacement parameters and validate molecular geometry .
  • Comparative metrics : Cross-reference with Cambridge Structural Database (CSD) entries for similar thiazolo-pyridazine derivatives to identify outliers .

Basic Biological Activity Profiling

Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Common assays include:

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to thiazole’s electrophilic sulfur .

Advanced Analysis of Conflicting Bioactivity Data

Q: How should researchers address contradictory results in biological studies (e.g., variable IC₅₀ values across labs)? A:

  • Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Metabolic stability : Test compound stability in assay media (LC-MS quantification) to rule out degradation artifacts .
  • Statistical validation : Use ANOVA with post-hoc tests (Tukey’s HSD) to assess significance of inter-lab variability .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance this compound’s therapeutic potential? A: Key findings from analogs:

  • Phenyl substitution : Electron-withdrawing groups (e.g., -F, -Cl) at C7 improve kinase inhibition .
  • Thioether flexibility : Replacing methyl with benzyl in the acetoxy group increases membrane permeability (logP optimization) .
  • Heterocycle variation : Substituting thiazolo with oxazolo rings reduces cytotoxicity while retaining activity .

Advanced Computational Modeling for SAR

Q: How can molecular docking predict binding modes of derivatives with target proteins? A:

  • Ligand preparation : Generate 3D conformers (Open Babel) and optimize geometries (DFT at B3LYP/6-31G* level) .
  • Protein-ligand docking : Use AutoDock Vina to simulate interactions with CXCR2 or EGFR active sites, validated by MD simulations (NAMD) .
  • Pharmacophore mapping : Identify critical features (e.g., thioether sulfur, phenyl ring) using Schrödinger’s Phase .

Handling Stability and Storage

Q: What storage conditions prevent degradation of this compound? A:

  • Temperature : Store at –20°C in amber vials to avoid light-induced oxidation of the thioether group .
  • Solvent : Dissolve in DMSO (10 mM stock) with desiccants to minimize hydrolysis .
  • Stability monitoring : Periodic LC-MS analysis to detect degradation products (e.g., sulfoxide formation) .

Advanced Resolution of Analytical Contradictions

Q: How can conflicting HPLC purity data between batches be resolved? A:

  • Column calibration : Use USP-grade reference standards to validate retention times .
  • Impurity profiling : HR-MS/MS to identify trace by-products (e.g., uncyclized intermediates) .
  • Method optimization : Adjust mobile phase pH (e.g., 0.1% formic acid) to improve peak resolution .

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